5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile
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Overview
Description
5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile is an organic compound that features a benzonitrile core substituted with fluorine and difluoroethoxy groups
Preparation Methods
The synthesis of 5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and 2,2-difluoroethanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 2,2-difluoroethanol with the fluorine atom on the benzonitrile ring. This is typically achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is employed in biological research to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
5-(2,2-Difluoroethoxy)-2-fluorobenzonitrile can be compared with other similar compounds, such as:
2-Fluorobenzonitrile: Lacks the difluoroethoxy group, resulting in different chemical and biological properties.
2,2-Difluoroethoxybenzene: Lacks the nitrile group, affecting its reactivity and applications.
5-(2,2-Difluoroethoxy)benzonitrile:
The unique combination of fluorine and difluoroethoxy groups in this compound imparts distinct properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(2,2-difluoroethoxy)-2-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-8-2-1-7(3-6(8)4-13)14-5-9(11)12/h1-3,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKVNXKUFOJDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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